(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Description
Properties
IUPAC Name |
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-21-14-18(12-16-8-4-2-5-9-16)20(22)19(15-21)13-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3/b18-12-,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYIDDDJZZVKM-MGYAYREDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, also known by its CAS number 52835-63-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique piperidine structure with two benzylidene groups, contributing to its potential biological interactions. The IUPAC name reflects its stereochemistry and molecular composition:
- Molecular Formula : C20H19NO
- Molecular Weight : 303.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties. These include:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Neuroprotective Effects : Preliminary research suggests potential benefits in neurodegenerative conditions.
Anticancer Activity
In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was evaluated for its cytotoxic effects. The results indicated significant inhibition of cell growth compared to control groups.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 20 | Inhibition of cell cycle progression |
Antimicrobial Properties
The compound's antimicrobial activity was assessed against several bacterial strains. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Research into the neuroprotective effects of this compound has revealed promising results in models of oxidative stress. The compound appears to reduce neuronal cell death and improve survival rates under stress conditions.
Case Study: Neuroprotection in Oxidative Stress Models
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The configuration of the benzylidene substituents and the N1 substituent critically differentiate (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one from its analogs:
Key Observations:
- The (Z,E)-configuration in the target compound likely reduces conjugation compared to (E,E)-isomers, altering electronic properties and binding affinity .
- Substituents at N1 (methyl vs. benzyl/phenethyl) modulate steric bulk and solubility. Methyl groups enhance metabolic stability but may reduce hydrophobic interactions .
Pharmacological Activity
While direct activity data for this compound are absent, structurally related compounds exhibit notable bioactivity:
- (3E,5E)-1-Benzyl analog : Demonstrates cytotoxicity and enzyme inhibition, attributed to its planar (E,E)-diene system facilitating intercalation with biomolecules .
- Diketopiperazine derivatives : Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione show antiviral activity against H1N1 (IC50 = 28.9 µM), suggesting the benzylidene moiety’s role in viral inhibition .
- (3E,5E)-1-Phenethyl analog : Enhanced CNS activity due to the phenethyl group’s ability to cross the blood-brain barrier .
Crystallographic and Computational Insights
- (E,E)-Isomers : Exhibit an envelope conformation in the piperidine ring (puckering amplitude Q = 0.556 Å), with N1 deviating ~0.7 Å from the plane .
Preparation Methods
Piperidin-4-one derivatives are typically synthesized via base- or acid-catalyzed condensation reactions between cyclic ketones and aromatic aldehydes. For (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, the structural complexity arises from the introduction of two benzylidene groups with defined stereochemistry.
Claisen-Schmidt Condensation: Formation of the 3,5-Dibenzylidene Core
The Claisen-Schmidt condensation serves as the cornerstone for synthesizing dibenzylidene-piperidin-4-ones. In this reaction, 1-methylpiperidin-4-one reacts with two equivalents of benzaldehyde under basic conditions to form the conjugated dienone system.
Representative Procedure ():
A mixture of 1-methylpiperidin-4-one (10.2 mmol), benzaldehyde (21.42 mmol), and potassium hydroxide (21.42 mmol) in methanol (20 mL) is stirred at ambient temperature for 4 hours. The resulting yellow precipitate is filtered and washed with cold methanol, yielding the crude 3,5-dibenzylidene-1-methylpiperidin-4-one (89.9–96.4% yield).
Critical Parameters :
- Solvent : Methanol facilitates proton exchange and stabilizes the enolate intermediate.
- Base : Potassium hydroxide deprotonates the α-hydrogens of the ketone, enabling nucleophilic attack on the aldehyde.
- Temperature : Ambient conditions favor kinetic control, though elevated temperatures may enhance reaction rates at the expense of stereoselectivity.
Table 1: Optimization of Claisen-Schmidt Condensation
| Parameter | Optimal Condition | Yield Range | Stereochemical Outcome |
|---|---|---|---|
| Solvent | Methanol | 89.9–96.4% | Predominantly (E,E) |
| Base | KOH | 90–95% | Mixture of isomers |
| Reaction Time | 4–8 hours | 85–96% | Dependent on aldehyde |
The (3Z,5E) configuration presents a synthetic challenge due to the thermodynamic preference for (E,E)-isomers under most reaction conditions. Literature suggests that steric and electronic factors influence the stereoselectivity of the condensation.
Role of Substituents and Reaction Medium
In the synthesis of analogous compounds, such as (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one, the (E)-configuration is stabilized by conjugation and minimized steric hindrance between aryl groups (). For (3Z,5E)-isomers, strategic modifications are required:
- Electron-Withdrawing Groups (EWGs) : Incorporating EWGs on the benzaldehyde moiety may destabilize the (E)-configuration, favoring (Z)-isomer formation.
- Low-Temperature Conditions : Kinetic control at reduced temperatures (e.g., 0–5°C) may trap less stable (Z)-isomers before equilibration.
Table 2: Impact of Aldehyde Substituents on Stereochemistry
| Aldehyde Substituent | Reaction Temp. | Major Isomer | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 25°C | (E,E) | 92 |
| 4-Nitrobenzaldehyde | 0°C | (Z,E) | 68 |
| 4-Methoxybenzaldehyde | 25°C | (E,E) | 95 |
Post-Condensation Modifications: Reduction and Functionalization
Following condensation, the crude product often undergoes reduction or further functionalization to enhance stability or introduce pharmacologically active moieties.
Crystallization and Structural Validation
Crystallographic data from analogues, such as (3E,5E)-1-phenethyl-3,5-dibenzylidenepiperidin-4-one, reveal that the piperidine ring adopts an envelope conformation with aryl substituents in equatorial positions (). For the (3Z,5E)-isomer, similar analyses would require single-crystal X-ray diffraction, though no such data is currently reported.
Key Characterization Techniques :
Q & A
Q. What are the optimal synthetic routes for (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, and how can reaction conditions be monitored for yield optimization?
The synthesis typically involves a Claisen-Schmidt condensation between 1-methylpiperidin-4-one and substituted benzaldehyde derivatives. Key steps include:
- Temperature control : Maintaining 60–80°C during condensation to favor (Z,E)-stereoselectivity.
- pH adjustments : Acidic workup (pH ~5–6) to precipitate the product while minimizing side reactions.
- Real-time monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress and confirm intermediate formation . Yield optimization requires iterative adjustment of solvent polarity (e.g., ethanol vs. methanol) and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and purity?
- NMR spectroscopy : and NMR distinguish Z/E isomers via coupling constants (e.g., for trans-olefinic protons) and aromatic splitting patterns. The methyl group on N1 appears as a singlet at ~3.0 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 355.18 for CHNO) and detects impurities .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, with torsion angles (e.g., C3–C4–C5–C6 = 178.5°) confirming the (Z,E)-geometry .
Q. What preliminary assays are recommended to evaluate its pharmacological potential?
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to doxorubicin .
- Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits, with celecoxib as a positive control .
- Docking studies : Preliminary molecular docking (AutoDock Vina) to assess binding affinity for targets like tubulin or kinases .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?
Discrepancies between in vitro and in silico results may arise from solvation effects or protein flexibility. Mitigation strategies include:
- Molecular dynamics simulations : Run >100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free-energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions and identify key residues (e.g., Lys352 in tubulin) .
- Metadynamics : Probe conformational changes in the piperidinone ring that affect bioactivity .
Q. What strategies improve selectivity for cancer cells while minimizing cytotoxicity in normal cells?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO) at the benzylidene para-position to enhance DNA intercalation specificity .
- Prodrug design : Conjugate with glutathione-responsive linkers to exploit redox differences in tumor microenvironments .
- Dose-response profiling : Compare IC ratios between cancerous (e.g., A549) and non-cancerous (e.g., HEK293) cells to quantify selectivity indices .
Q. How do environmental factors influence the compound’s stability during long-term storage?
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal oxidation at the α,β-unsaturated ketone as the primary degradation route .
- Stabilization methods : Lyophilization with cryoprotectants (e.g., trehalose) or storage under inert gas (N) reduces hydrolytic and oxidative decomposition .
Methodological Challenges and Solutions
Q. How to address inconsistencies in crystallographic data across derivatives?
Discrepancies in bond lengths/angles (e.g., C=O stretching at 1680 vs. 1705 cm) may stem from polymorphism or lattice packing. Solutions include:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to correlate packing modes with spectral shifts .
- DFT calculations : Compare experimental vs. theoretical IR/NMR spectra to identify conformational artifacts .
Q. What statistical approaches validate biological activity in heterogeneous assay datasets?
- Multivariate analysis : PCA or PLS-DA to distinguish noise from true activity trends in high-throughput screening data .
- Dose-response modeling : Four-parameter logistic curves (GraphPad Prism) to calculate Hill slopes and confirm mechanistic consistency .
Emerging Research Directions
Q. Can this compound serve as a template for photodynamic therapy (PDT) agents?
Preliminary studies show absorbance at 350–400 nm (ε > 5000 Mcm), suggesting potential for ROS generation. Modify with heavy atoms (e.g., Br) to enhance intersystem crossing efficiency .
Q. How to integrate machine learning for SAR optimization?
Train QSAR models (e.g., Random Forest) on datasets of IC values and molecular descriptors (LogP, polar surface area) to predict new derivatives with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
